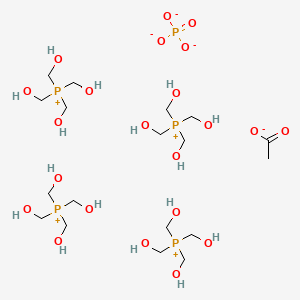
1,2,6,7-Tetrachlorodibenzo-P-dioxin
Descripción general
Descripción
1,2,6,7-Tetrachlorodibenzo-P-dioxin is a type of dioxin, which is a group of chemically-related compounds that are persistent environmental pollutants (POPs). They are highly distributed environmental contaminants, released by industrial activities, and can act as a reproductive toxicant and endocrine disruptor in all vertebrates .
Molecular Structure Analysis
The molecular structure of 1,2,6,7-Tetrachlorodibenzo-P-dioxin consists of two benzene rings joined by two oxygen bridges, forming a dibenzo-p-dioxin skeletal structure. The chlorine atoms can be attached at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Chemical Reactions Analysis
Dioxins, including 1,2,6,7-Tetrachlorodibenzo-P-dioxin, are resistant to metabolic, chemical, microbial, and photolytic degradation procedures . They are known to bioaccumulate in the lipids of animal cells due to their recalcitrant nature .Aplicaciones Científicas De Investigación
Dechlorination Catalyzed by Noble Metal Catalysts : A study by Ukisu and Miyadera (2002) in "Chemosphere" demonstrates that 1,2,6,7-Tetrachlorodibenzo-p-dioxin can be efficiently dechlorinated to produce dibenzo-p-dioxin in high yield. This process involves carbon-supported noble metal catalysts and occurs under mild conditions, suggesting potential applications in environmental remediation (Ukisu & Miyadera, 2002).
Environmental and Health Impact Studies : Several studies have focused on the environmental and health impacts of polychlorinated dibenzo-p-dioxins, including 1,2,6,7-Tetrachlorodibenzo-p-dioxin. For instance, research by Steenland et al. (1999) in the "Journal of the National Cancer Institute" and Patterson et al. (1986) in "JAMA" have investigated the association of these compounds with cancer, heart disease, and diabetes in exposed workers, as well as their levels in adipose tissue (Steenland et al., 1999); (Patterson et al., 1986).
Biotransformation by White-Rot Fungus : Kamei and Kondo (2005) in "Applied Microbiology and Biotechnology" explored the biotransformation of 1,2,6,7-Tetrachlorodibenzo-p-dioxin by the white-rot fungus Phlebia lindtneri. This study indicates that the degradation rate of 1,2,6,7-tetrachlorodibenzo-p-dioxin was higher than some other chlorinated dioxins, highlighting the potential for biological degradation methods (Kamei & Kondo, 2005).
Analytical Techniques for Detection and Analysis : Research by Cairns, Fishbein, and Mitchum (1980) in "Biomedical mass spectrometry" reviewed the use of mass spectrometry for analyzing tetrachlorodioxins in environmental samples. Their work emphasizes the importance of accurate and sensitive detection methods for monitoring and studying these compounds (Cairns, Fishbein, & Mitchum, 1980).
Immunoassay for Dioxin Detection : A study by Shan et al. (2001) in "Analytica Chimica Acta" developed a highly sensitive immunoassay for TCDD and demonstrated its application to soil and biota samples. This represents a simpler, more cost-effective method for dioxin analysis, highlighting its potential for widespread environmental monitoring (Shan et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on dioxins, including 1,2,6,7-Tetrachlorodibenzo-P-dioxin, is likely to focus on their effects on human health and the environment, as well as methods for their degradation and removal . There is also interest in understanding the multigenerational and transgenerational effects of dioxins .
Propiedades
IUPAC Name |
1,2,6,7-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-3-7-11(9(5)15)18-8-4-2-6(14)10(16)12(8)17-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMLAWFHXZIRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C=CC(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074043 | |
| Record name | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6,7-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
40581-90-6 | |
| Record name | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6,7-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J62NF50EHT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methyl-6-[(3,5-dimethoxyphenyl)aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)






